2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-sulfamoylbenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with methyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-sulfamoylbenzyl)benzamide
- N 2-methyl-N-(4-sulfamoylbenzyl)glycinamide
- N 2-methyl-N-(4-sulfamoylbenzyl)-N 2-[N’-(tritylsulfanyl)carbamimidoyl]glycinamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzothiazole ring and the sulfonamide group enhances its ability to interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-19-14-7-4-12(8-15(14)23-10)16(20)18-9-11-2-5-13(6-3-11)24(17,21)22/h2-8H,9H2,1H3,(H,18,20)(H2,17,21,22) |
InChI Key |
JFRMLWXTXGJCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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